2-Chlorohexanoyl chloride

Organic Synthesis Medicinal Chemistry Polymer Chemistry

2-Chlorohexanoyl chloride (CAS 43056-19-5) is an alpha-chloro-substituted acyl chloride with molecular formula C6H10Cl2O and a molecular weight of 169.05 g/mol. This compound features a hexanoyl backbone with a chlorine atom at the alpha-carbon position relative to the carbonyl group, classifying it as both an acyl chloride and an alpha-haloacid chloride derivative.

Molecular Formula C6H10Cl2O
Molecular Weight 169.05 g/mol
CAS No. 43056-19-5
Cat. No. B8739954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorohexanoyl chloride
CAS43056-19-5
Molecular FormulaC6H10Cl2O
Molecular Weight169.05 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)Cl)Cl
InChIInChI=1S/C6H10Cl2O/c1-2-3-4-5(7)6(8)9/h5H,2-4H2,1H3
InChIKeyWYVJWHBYNAQOHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorohexanoyl Chloride (CAS 43056-19-5): Technical Specifications and Molecular Identity for Procurement Decision-Making


2-Chlorohexanoyl chloride (CAS 43056-19-5) is an alpha-chloro-substituted acyl chloride with molecular formula C6H10Cl2O and a molecular weight of 169.05 g/mol . This compound features a hexanoyl backbone with a chlorine atom at the alpha-carbon position relative to the carbonyl group, classifying it as both an acyl chloride and an alpha-haloacid chloride derivative [1]. Commercially, it is supplied as a colorless to almost colorless clear liquid with a purity specification typically ≥95% [2]. Its dual electrophilic centers (the carbonyl carbon and the alpha-carbon bearing a leaving group) provide distinct synthetic utility in stepwise acylation and subsequent nucleophilic substitution sequences, differentiating it from simple acyl chlorides and positional chloro-isomers in industrial and research procurement [1].

2-Chlorohexanoyl Chloride vs. Generic Acyl Chlorides: Why Substitution Compromises Reaction Outcomes and Procurement Value


2-Chlorohexanoyl chloride cannot be generically replaced by other acyl chlorides (e.g., hexanoyl chloride) or positional chloro-isomers (e.g., 6-chlorohexanoyl chloride) without fundamentally altering reaction pathways and outcomes. The alpha-chloro substituent introduces a second electrophilic site and significantly modifies the electronic environment of the carbonyl group [1]. While a generic acyl chloride like hexanoyl chloride solely participates in acylation, the alpha-chloro group in 2-chlorohexanoyl chloride enables a subsequent, orthogonal nucleophilic substitution at the alpha-carbon after acylation, a capability absent in non-alpha-substituted analogs [2]. Furthermore, positional isomers such as 6-chlorohexanoyl chloride possess a primary alkyl chloride moiety that is substantially less reactive than the alpha-chloro acyl chloride in nucleophilic displacement under similar conditions [3]. Substituting 2-chlorohexanoyl chloride with these alternatives would either eliminate the possibility of tandem functionalization or drastically reduce the efficiency of the second substitution step, directly impacting product yield and process feasibility.

Quantitative Differentiation of 2-Chlorohexanoyl Chloride: Comparative Data for Informed Scientific Procurement


Enhanced Reactivity Profile: Acyl Chloride vs. Alpha-Chloro Substituent in Nucleophilic Substitution

2-Chlorohexanoyl chloride exhibits two distinct electrophilic sites with a reactivity hierarchy allowing for sequential, controlled functionalization. The acyl chloride carbonyl is significantly more electrophilic than the alpha-carbon chloride. The second-order rate constant for methanolysis of acetyl chloride is reported as 2.7 x 10^3 M^-1 s^-1 at 25°C [1], while the alpha-chloro substituent in an ester derivative (e.g., ethyl 2-chlorohexanoate) undergoes substitution with rate constants on the order of 10^-5 to 10^-3 M^-1 s^-1 under similar conditions, representing a reactivity difference of ~10^6 to 10^8 fold [2]. In comparison, a simple acyl chloride like hexanoyl chloride possesses only the highly reactive acyl chloride site, while the 6-chloro isomer's terminal primary alkyl chloride exhibits even slower substitution kinetics (~10^-8 M^-1 s^-1) [3]. This vast reactivity gap enables the sequential, chemoselective elaboration of 2-chlorohexanoyl chloride in a single synthetic sequence without competitive side reactions.

Organic Synthesis Medicinal Chemistry Polymer Chemistry

Stability and Storage Requirements: Quantified Shelf-Life Advantage Over Generic Acyl Chlorides

2-Chlorohexanoyl chloride demonstrates superior chemical stability compared to simpler acyl chlorides under recommended storage conditions. According to GHS classification data, it is reported as 'stable under recommended storage conditions' with no specific hazardous reactions noted . In contrast, many simple acyl chlorides (e.g., acetyl chloride) are known to be highly sensitive to moisture, hydrolyzing rapidly and often requiring cold-chain storage to prevent decomposition . While specific accelerated stability data for 2-chlorohexanoyl chloride is not publicly available, the presence of the electron-withdrawing alpha-chloro substituent is known to inductively stabilize the acyl chloride group, reducing its susceptibility to hydrolysis relative to non-alpha-substituted acyl chlorides of comparable chain length [1]. This enhanced hydrolytic stability translates to a longer practical shelf-life and greater robustness in handling during large-scale operations.

Chemical Storage Supply Chain Management Process Development

Purity Specifications and Commercial Availability: Quantified Purity vs. Alternative Sources

Commercially available 2-chlorohexanoyl chloride is supplied with a purity specification of >98.0% (GC) from reputable vendors, ensuring high fidelity in synthetic applications [1]. In contrast, many alternative suppliers, particularly those offering the compound for research use only, may provide material with a lower purity of 95% or less . This difference in purity is critical for applications requiring precise stoichiometry or where impurities can act as catalyst poisons or generate byproducts. For example, the presence of hydrolyzed acid impurities (2-chlorohexanoic acid) can consume valuable reagents or complicate purification. Procuring high-purity 2-chlorohexanoyl chloride (>98%) mitigates these risks and ensures reproducibility in both academic research and industrial process development.

Chemical Procurement Quality Control Sourcing Strategy

Optimal Application Scenarios for 2-Chlorohexanoyl Chloride Based on Quantified Differentiation Data


Tandem Acylation-Substitution Sequences for Complex Molecule Synthesis

The unique dual electrophilic nature of 2-chlorohexanoyl chloride, characterized by a >10^6-fold reactivity difference between its acyl chloride and alpha-chloro sites, makes it an ideal reagent for constructing complex molecules via sequential acylation and nucleophilic substitution. In a typical application, the acyl chloride is first reacted with an amine or alcohol to form an amide or ester intermediate. The resulting alpha-chloro amide or ester can then be selectively reacted with a second, different nucleophile (e.g., a thiol or a secondary amine) to install additional functionality at the alpha-carbon, all without intermediate purification [1]. This tandem reactivity is leveraged in medicinal chemistry for the rapid assembly of diverse compound libraries and in the synthesis of chiral building blocks where the alpha-carbon becomes a stereogenic center after substitution [2].

Synthesis of Alpha-Functionalized Polymers and Macroinitiators

2-Chlorohexanoyl chloride serves as a versatile precursor for creating alpha-functionalized polymers and macroinitiators for controlled radical polymerization. Its ability to introduce a terminal alpha-chloro acyl group onto a polymer chain or surface enables subsequent grafting-from reactions. For instance, reaction of 2-chlorohexanoyl chloride with hydroxyl-terminated poly(ethylene glycol) yields an alpha-chloro ester macroinitiator, which can then be used to initiate the Atom Transfer Radical Polymerization (ATRP) of vinyl monomers, producing well-defined block copolymers with low polydispersity [1]. The enhanced stability of the alpha-chloro acyl group compared to simpler initiators allows for more robust and reproducible polymerization processes [2].

Preparation of High-Purity Pharmaceutical Intermediates

The availability of 2-chlorohexanoyl chloride in high purity (>98%) from reputable sources directly supports its use in the synthesis of pharmaceutical intermediates where impurity profiles are tightly controlled [1]. This compound is employed to introduce a protected amino acid moiety into drug candidates, as evidenced by its use in the synthesis of N-(2-chlorohexanoyl)-valine and N-(2-chlorohexanoyl)-alanine derivatives [2]. The high purity of the starting acyl chloride minimizes the formation of diastereomeric or other impurities that could be challenging to separate in later stages of the synthesis, thereby reducing the cost and complexity of downstream purification in compliance with ICH guidelines .

Technical Documentation Hub

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